molecular formula C18H22ClI B3317824 Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride CAS No. 97671-66-4

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride

Cat. No. B3317824
CAS RN: 97671-66-4
M. Wt: 400.7 g/mol
InChI Key: VLKZPYRHASBBNM-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is a chemical compound with the CAS Number: 97671-66-4 . It has a molecular formula of C18H22ClI and a molecular weight of 400.7247 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC(c1ccc(cc1)[I+]c1ccc(cc1)C©C)C.[Cl-] . This indicates that the compound contains an iodonium cation with two 4-(1-methylethyl)phenyl groups attached to the iodine atom, and a chloride anion .

properties

IUPAC Name

bis(4-propan-2-ylphenyl)iodanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.ClH/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZPYRHASBBNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60760259
Record name Bis[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97671-66-4
Record name Bis[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride
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